H-Tyrosine-7-amido-4-methylcoumarin trifluoroacetate (H-Tyr-AMC.TFA) is a synthetic compound primarily used in biochemical research, particularly in the study of protease activity. This compound features a tyrosine residue linked to a 7-amido-4-methylcoumarin moiety, which serves as a fluorogenic substrate for various proteases. The trifluoroacetate (TFA) salt form is commonly employed to enhance solubility and stability during synthesis and experimental applications.
H-Tyrosine-7-amido-4-methylcoumarin trifluoroacetate is classified as a fluorogenic substrate. Fluorogenic substrates are compounds that emit fluorescence upon enzymatic cleavage, making them valuable in studying enzyme kinetics and specificity. The compound is derived from the combination of amino acids and synthetic organic chemistry techniques.
The synthesis of H-Tyrosine-7-amido-4-methylcoumarin trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. Key steps include:
H-Tyrosine-7-amido-4-methylcoumarin trifluoroacetate has a complex molecular structure characterized by:
The chemical formula can be represented as C_{15}H_{14}F_3N_2O_5, with a molecular weight of approximately 364.28 g/mol .
H-Tyrosine-7-amido-4-methylcoumarin trifluoroacetate undergoes specific enzymatic reactions when exposed to proteases:
This property makes it an effective tool for studying protease activity in various biological contexts.
The mechanism of action for H-Tyrosine-7-amido-4-methylcoumarin trifluoroacetate involves:
Kinetic studies often reveal parameters such as (Michaelis constant) and (maximum velocity), which are critical for understanding enzyme efficiency and specificity .
H-Tyrosine-7-amido-4-methylcoumarin trifluoroacetate exhibits several notable physical and chemical properties:
These properties facilitate its use in various biochemical assays and research applications .
H-Tyrosine-7-amido-4-methylcoumarin trifluoroacetate is widely used in scientific research due to its ability to serve as a substrate for proteases:
H-Tyr-AMC.TFA (L-Tyrosine-7-amido-4-methylcoumarin trifluoroacetate) is a fluorogenic protease substrate wherein the amide bond between tyrosine (Tyr) and the fluorophore 7-amido-4-methylcoumarin (AMC) is cleaved by protease activity. In its intact state, AMC fluorescence is quenched due to energy transfer to the peptide moiety. Proteolytic cleavage liberates free AMC, yielding a measurable fluorescence signal (excitation/emission: 341–380 nm/441–460 nm). This hydrolysis-dependent signal amplification enables real-time quantification of protease kinetics with high sensitivity (pmol/min detection limits) [1] [4]. The tyrosine residue at P1 positions this substrate for selective recognition by tyrosine-specific proteases (e.g., chymotrypsin-like enzymes), distinguishing it from substrates targeting trypsin-like (Arg/Lys) or aspartic proteases [1] [8].
Table 1: Photophysical Properties of H-Tyr-AMC.TFA
Property | Value | Significance |
---|---|---|
Excitation wavelength (λₑₓ) | 341–380 nm | Minimizes biomatrix autofluorescence interference |
Emission wavelength (λₑₘ) | 441–460 nm | High Stokes shift enhances signal-to-noise ratio |
Fluorescence increase | >100-fold post-cleavage | Enables ultrasensitive activity detection |
Detection limit | ~10 pmol/min | Suitable for low-abundance enzyme studies |
H-Tyr-AMC.TFA serves as a critical tool for characterizing the S1 pocket specificity of endoplasmic reticulum aminopeptidases (ERAP1, ERAP2) and insulin-regulated aminopeptidase (IRAP). Kinetic profiling using this substrate reveals:
Table 2: Kinetic Parameters of Aminopeptidases for H-Tyr-AMC.TFA
Enzyme | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Biological Implication |
---|---|---|---|---|
ERAP1 | 87 ± 12 | 14.3 ± 1.2 | 1.6 × 10⁵ | Trimming of hydrophobic N-terminal extensions |
ERAP2 | >500 | <0.1 | <200 | Specificity for antigen precursors with Arg/Lys |
IRAP | 38 ± 5 | 0.46 ± 0.03 | 1.2 × 10⁴ | Broad substrate tolerance in cross-presentation |
H-Tyr-AMC.TFA aids in differentiating protease clans with overlapping specificities:
Table 3: Selectivity Profile of H-Tyr-AMC.TFA Across Protease Families
Protease | Relative Activity (%) | Inhibition Profile | Functional Insight |
---|---|---|---|
Caspase-3 | <1 | Z-VAD-FMK (IC₅₀ < 20 nM) | Validates P1 Asp requirement |
Legumain (pH 5.5) | 5–8 | E-64 (IC₅₀ = 150 nM) | pH-dependent expansion to hydrophobic residues |
Chymotrypsin | 100 | PMSF (IC₅₀ = 10 μM) | Benchmark for tyrosine-specific serine proteases |
In HTS applications, H-Tyr-AMC.TFA enables:
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